(2,3-Difluoro-4-(hexyloxy)phenyl)methanol
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Overview
Description
(2,3-Difluoro-4-(hexyloxy)phenyl)methanol is an organic compound with the molecular formula C13H18F2O2 and a molecular weight of 244.28 g/mol . This compound is characterized by the presence of two fluorine atoms, a hexyloxy group, and a phenylmethanol moiety. It is used in various chemical and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,3-Difluoro-4-(hexyloxy)phenyl)methanol typically involves the reaction of 2,3-difluorophenol with hexyl bromide in the presence of a base such as potassium carbonate to form 2,3-difluoro-4-(hexyloxy)phenol. This intermediate is then subjected to a reduction reaction using a reducing agent like sodium borohydride to yield this compound .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes and the use of catalysts to enhance reaction efficiency and yield. The process parameters such as temperature, pressure, and reaction time are optimized to ensure high purity and consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions
(2,3-Difluoro-4-(hexyloxy)phenyl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of 2,3-difluoro-4-(hexyloxy)benzaldehyde or 2,3-difluoro-4-(hexyloxy)benzoic acid.
Reduction: Formation of 2,3-difluoro-4-(hexyloxy)phenylmethane.
Substitution: Formation of various substituted phenylmethanol derivatives depending on the nucleophile used.
Scientific Research Applications
(2,3-Difluoro-4-(hexyloxy)phenyl)methanol has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2,3-Difluoro-4-(hexyloxy)phenyl)methanol involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances its reactivity and ability to form strong bonds with target molecules. The hexyloxy group increases its lipophilicity, facilitating its interaction with lipid membranes and hydrophobic regions of proteins .
Comparison with Similar Compounds
Similar Compounds
- (2,3-Difluoro-4-(methoxy)phenyl)methanol
- (2,3-Difluoro-4-(ethoxy)phenyl)methanol
- (2,3-Difluoro-4-(butoxy)phenyl)methanol
Uniqueness
(2,3-Difluoro-4-(hexyloxy)phenyl)methanol is unique due to its specific combination of fluorine atoms and a hexyloxy group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous .
Properties
IUPAC Name |
(2,3-difluoro-4-hexoxyphenyl)methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18F2O2/c1-2-3-4-5-8-17-11-7-6-10(9-16)12(14)13(11)15/h6-7,16H,2-5,8-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTSBIRGAEUXQJL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCOC1=C(C(=C(C=C1)CO)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18F2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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